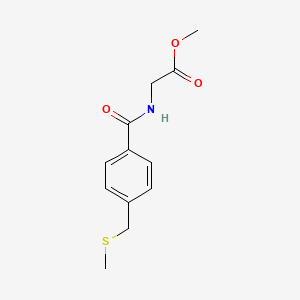
Methyl (4-((methylthio)methyl)benzoyl)glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (4-((methylthio)methyl)benzoyl)glycinate is an organic compound with the molecular formula C12H15NO3S It is a derivative of benzoic acid and contains a methylthio group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-((methylthio)methyl)benzoyl)glycinate typically involves the reaction of 4-(methylthio)methylbenzoic acid with glycine methyl ester. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (4-((methylthio)methyl)benzoyl)glycinate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl (4-((methylthio)methyl)benzoyl)glycinate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl (4-((methylthio)methyl)benzoyl)glycinate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methylthio group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-(methylthio)benzoate: Similar structure but lacks the glycinate moiety.
4-(Methylthio)benzoyl chloride: Used as an intermediate in the synthesis of related compounds.
Methyl 4-(methylthio)phenylacetate: Another derivative with a similar methylthio group.
Uniqueness
Methyl (4-((methylthio)methyl)benzoyl)glycinate is unique due to the presence of both the methylthio and glycinate groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C12H15NO3S |
|---|---|
Peso molecular |
253.32 g/mol |
Nombre IUPAC |
methyl 2-[[4-(methylsulfanylmethyl)benzoyl]amino]acetate |
InChI |
InChI=1S/C12H15NO3S/c1-16-11(14)7-13-12(15)10-5-3-9(4-6-10)8-17-2/h3-6H,7-8H2,1-2H3,(H,13,15) |
Clave InChI |
TXPWWFIPZCVBFK-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CNC(=O)C1=CC=C(C=C1)CSC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















